molecular formula C27H27ClN6O2 B11504315 N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide

N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11504315
M. Wt: 503.0 g/mol
InChI Key: UVNYNKVDJMUUBB-UHFFFAOYSA-N
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Description

N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a chlorophenyl group, and a dimethylphenyl group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C27H27ClN6O2

Molecular Weight

503.0 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-N-propyl-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C27H27ClN6O2/c1-4-16-33(27(36)21-10-14-23(15-11-21)34-17-29-31-32-34)25(20-8-12-22(28)13-9-20)26(35)30-24-18(2)6-5-7-19(24)3/h5-15,17,25H,4,16H2,1-3H3,(H,30,35)

InChI Key

UVNYNKVDJMUUBB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC=C2C)C)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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